REACTION_CXSMILES
|
CC1C=CC(S([N:11]2[C:21]3[C:22]4[N:13]([CH2:14][C:15](=[O:24])[N:16]([CH3:23])[C:17]=4[CH:18]=[CH:19][CH:20]=3)[C:12]2=[O:25])(=O)=O)=CC=1.O>OS(O)(=O)=O>[CH3:23][N:16]1[C:17]2[CH:18]=[CH:19][CH:20]=[C:21]3[NH:11][C:12](=[O:25])[N:13]([C:22]=23)[CH2:14][C:15]1=[O:24]
|
Name
|
1-[(4-methylphenyl)sulfonyl]-6-methyl-4H-imidazo[1,5,4-de]quinoxaline-2,5(1H,6H)-dione
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Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1C(N2CC(N(C=3C=CC=C1C23)C)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CN2C=3C(=CC=CC13)NC2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |